molecular formula C33H57N7O18P2S B12381869 Biotin-PEG4-alkane-3',5'-cytidine-bisphosphate

Biotin-PEG4-alkane-3',5'-cytidine-bisphosphate

Cat. No.: B12381869
M. Wt: 933.9 g/mol
InChI Key: SOPTYGHHYDMBBT-GSCFEYKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin-PEG4-alkane-3’,5’-cytidine-bisphosphate is a complex chemical compound that integrates biotin, polyethylene glycol (PEG4), an alkane chain, and 3’,5’-cytidine-bisphosphate. This compound is designed to combine the unique properties of each component, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG4-alkane-3’,5’-cytidine-bisphosphate involves multiple steps:

Industrial Production Methods

Industrial production of Biotin-PEG4-alkane-3’,5’-cytidine-bisphosphate typically involves large-scale synthesis using automated reactors. The process includes:

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG4-alkane-3’,5’-cytidine-bisphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions include modified versions of the original compound with different functional groups, enhancing its versatility for various applications .

Scientific Research Applications

Biotin-PEG4-alkane-3’,5’-cytidine-bisphosphate has a wide range of scientific research applications:

    Chemistry: Used as a reagent for labeling and detection.

    Biology: Employed in molecular biology for tagging and tracking biomolecules.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of biosensors and diagnostic tools

Mechanism of Action

The mechanism of action of Biotin-PEG4-alkane-3’,5’-cytidine-bisphosphate involves:

    Biotin: Binds to avidin or streptavidin with high affinity, facilitating detection and purification.

    PEG4: Increases solubility and reduces non-specific binding.

    Alkane Chain: Provides structural stability.

    Cytidine-bisphosphate: Participates in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Biotin-PEG4-alkyne: Contains an alkyne group for click chemistry reactions.

    Biotin-PEG4-acid: Features a carboxylic acid group for conjugation.

    Biotin-PEG4-thiol: Includes a thiol group for binding to gold surfaces.

Uniqueness

Biotin-PEG4-alkane-3’,5’-cytidine-bisphosphate is unique due to its combination of biotin, PEG4, alkane, and cytidine-bisphosphate, making it highly versatile for various applications. Its ability to participate in multiple types of chemical reactions and its wide range of scientific research applications set it apart from similar compounds.

Properties

Molecular Formula

C33H57N7O18P2S

Molecular Weight

933.9 g/mol

IUPAC Name

[(2R,4S,5R)-5-[5-[3-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl]-4-amino-2-oxopyrimidin-1-yl]-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C33H57N7O18P2S/c34-30-21(18-40(33(45)39-30)31-28(43)29(58-60(49,50)51)23(57-31)19-56-59(46,47)48)4-3-8-35-26(42)7-10-52-12-14-54-16-17-55-15-13-53-11-9-36-25(41)6-2-1-5-24-27-22(20-61-24)37-32(44)38-27/h18,22-24,27-29,31,43H,1-17,19-20H2,(H,35,42)(H,36,41)(H2,34,39,45)(H2,37,38,44)(H2,46,47,48)(H2,49,50,51)/t22-,23+,24-,27-,28-,29?,31+/m0/s1

InChI Key

SOPTYGHHYDMBBT-GSCFEYKZSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCC3=CN(C(=O)N=C3N)[C@H]4[C@H](C([C@H](O4)COP(=O)(O)O)OP(=O)(O)O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCC3=CN(C(=O)N=C3N)C4C(C(C(O4)COP(=O)(O)O)OP(=O)(O)O)O)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.